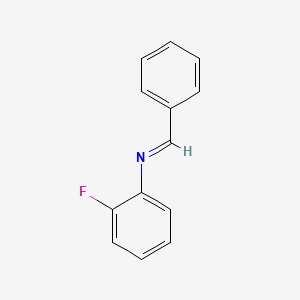

(E)-N-benzylidene-2-fluorobenzenamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15110-93-7 |

|---|---|

Molecular Formula |

C13H10FN |

Molecular Weight |

199.22 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C13H10FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H |

InChI Key |

CPHNKQAGKFUEHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for E N Benzylidene 2 Fluorobenzenamine and Structural Analogs

Conventional Condensation Reactions for Imine Formation

The cornerstone of synthesizing (E)-N-benzylidene-2-fluorobenzenamine and other imines, also known as Schiff bases, is the conventional condensation reaction. numberanalytics.comacs.org This method involves the nucleophilic addition of a primary amine to a carbonyl compound, such as an aldehyde or ketone, resulting in the formation of a C=N double bond, referred to as an azomethine group. masterorganicchemistry.comorgoreview.com The reaction between an aromatic aldehyde like benzaldehyde (B42025) and a primary aromatic amine like 2-fluoroaniline (B146934) is a classic example of this transformation. researchgate.netyoutube.com

The mechanism is a reversible, acid-catalyzed process that proceeds in two main stages. orgoreview.com Initially, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral intermediate known as a carbinolamine or amino alcohol. orgoreview.com In the second stage, the oxygen atom of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). orgoreview.com Subsequent elimination of water forms an iminium ion, which then loses a proton from the nitrogen to afford the final imine product and regenerate the catalyst. orgoreview.com

To drive the reaction equilibrium towards the product, the water formed as a byproduct is typically removed from the reaction mixture. acs.orgwikipedia.org Common laboratory techniques to achieve this include azeotropic distillation using a Dean-Stark apparatus or the addition of dehydrating agents like molecular sieves or anhydrous magnesium sulfate. acs.orgwikipedia.orgnih.gov

Green Chemistry Approaches in Imine Synthesis

In response to the growing need for environmentally conscious chemical processes, green chemistry principles have been extensively applied to imine synthesis. researchgate.net These approaches aim to reduce waste, minimize energy consumption, and utilize non-toxic materials. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful green tool for the formation of Schiff bases, offering significant advantages over conventional heating methods. sphinxsai.comresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often accompanied by an increase in product yield. tandfonline.comacs.orgorganic-chemistry.org This efficiency stems from the direct and rapid heating of the reaction mixture. organic-chemistry.org

Numerous studies have demonstrated the successful synthesis of N-benzylideneaniline derivatives and other imines under microwave irradiation, frequently without the need for a solvent. sphinxsai.comresearchgate.netresearchgate.net For instance, a series of imines was synthesized by reacting aromatic amines and aldehydes under solvent-free microwave conditions, using a few drops of β-ethoxyethanol as a wetting reagent to enhance the polarity of the medium. researchgate.net This method resulted in high yields (91-98%) within 1.0-1.5 minutes. researchgate.net The comparison between microwave and conventional methods consistently shows superior yields and shorter reaction times for the microwave-assisted protocol. researchgate.netacs.org

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Microwave Irradiation (o-vanillin + 4-aminoazobenzene) | 10 min | 94% | acs.org |

| Conventional Reflux (o-vanillin + 4-aminoazobenzene) | 120 min | Not specified, but lower than MW | acs.org |

| Microwave Irradiation (Salicylaldehyde + Aniline) | 1.5 min | 94% | researchgate.net |

| Conventional Heating (Salicylaldehyde + Aniline) | 300 min (heated) + 1000 min (unheated) | 78% | researchgate.net |

Catalyst-Free and Solvent-Free Reaction Conditions

Synthesizing imines under catalyst-free and solvent-free conditions represents a significant advancement in green chemistry. scirp.orgscirp.org These methods are highly atom-economical and reduce environmental pollution by eliminating the need for potentially toxic solvents and catalysts. scirp.orgscirp.org Reactions are typically performed by mixing neat reactants, sometimes with simple grinding or heating. tandfonline.comscirp.org

One effective technique involves the removal of the water byproduct using a vacuum pump, which drives the reaction to completion. scirp.org This approach has been successfully used to synthesize various imines in good yields by simply reacting an aldehyde and an amine without any solvent or catalyst. scirp.org Another strategy involves performing the condensation in water, a benign solvent, which can lead to fast reactions and easy work-up for water-insoluble products. rsc.orgisca.me The synthesis of trifluoromethyl imines has also been achieved efficiently under solvent-free conditions by heating an equimolar solution of the trifluoromethyl carbonyl compound with the corresponding amine. thieme-connect.com

Application of Biomass-Derived Catalysts in Imine Synthesis

The use of renewable, biomass-derived materials as catalysts is a burgeoning area of green synthesis. acs.org These biocatalysts are often inexpensive, readily available, and biodegradable. A notable example is the use of Kinnow peel powder as a green catalyst for the synthesis of N-Benzylideneaniline and its derivatives. nih.gov In one study, the reaction between benzaldehyde and aniline (B41778) in the presence of a small amount of Kinnow peel powder at room temperature yielded the desired product in 85% yield in just three minutes. nih.gov

Other research has focused on developing heterogeneous non-noble metal catalysts supported on biomass-derived materials. For example, nickel nanoparticles supported on nitrogen-doped carbon, prepared from the pyrolysis of biomass, have been used for the reductive coupling of nitroarenes and biomass-derived carbonyl compounds to produce imines in high yields (84.2–98.1%). rsc.org Photocatalytic systems using catalysts like Ni/TiO2 have also been employed to synthesize imines from biomass-derived aldehydes under mild conditions. springerprofessional.deresearchgate.net

| Aldehyde | Amine | Yield (%) with Kinnow Peel Catalyst | Reference |

|---|---|---|---|

| Benzaldehyde | Aniline | 85% | nih.gov |

| 4-Methyl Benzaldehyde | Aniline | 70% | nih.gov |

| 4-Hydroxy Benzaldehyde | Aniline | 65% | nih.gov |

| 4-Methoxy Benzaldehyde | Aniline | 75% | nih.gov |

| Benzaldehyde | 4-Methoxy Aniline | 80% | nih.gov |

Electrochemical Synthesis Routes for Azomethine Derivatives

Electrochemical methods offer an alternative pathway for the synthesis of azomethine derivatives. These techniques can provide mild reaction conditions and unique selectivity. The synthesis can be achieved through the condensation of aromatic ketones or aldehydes with appropriately functionalized amines. researchgate.net The electrochemical behavior of the resulting azomethine compounds is often investigated using techniques like cyclic voltammetry to understand their electronic properties. researchgate.netnih.gov

Synthesis of Fluorine-Substituted N-Benzylideneaniline Derivatives

The introduction of fluorine atoms into the N-benzylideneaniline scaffold is of significant interest in medicinal chemistry, as fluorine can modulate the compound's physicochemical and biological properties. researchgate.netresearchgate.netbeilstein-journals.org The synthesis of derivatives like this compound involves the condensation of benzaldehyde with a fluorine-substituted aniline (2-fluoroaniline) or a fluorine-substituted benzaldehyde with aniline. indexcopernicus.comresearchgate.net

The general synthetic procedures follow the principles of imine formation previously described, with the fluorine substituent already present on one of the aromatic rings of the starting materials. researchgate.net For example, N-(4-bromobenzylidene)-4-fluoroaniline was synthesized via the condensation reaction of 4-bromobenzaldehyde (B125591) and 4-fluoroaniline. researchgate.net Similarly, (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine was prepared as part of a study on novel N-benzylideneaniline derivatives. researchgate.net The synthesis of trifluoromethyl imines has also been reported, highlighting the challenges and strategies for incorporating strongly electron-withdrawing fluorinated groups. thieme-connect.com The destabilizing effect of the trifluoromethyl group on the carbocationic intermediate can make these reactions more difficult than their non-fluorinated counterparts. thieme-connect.com

| Compound Name | Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Method/Conditions | Reference |

|---|---|---|---|---|

| N-(4-bromobenzylidene)-4-fluoroaniline | 4-bromobenzaldehyde | 4-fluoroaniline | Condensation reaction, slow evaporation | researchgate.net |

| (E)-N-(4-fluorobenzylidene)aniline | 4-fluorobenzaldehyde | Aniline | Microwave irradiation | indexcopernicus.com |

| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | 4-fluorobenzaldehyde | 3,5-dichloroaniline | Not specified in detail | researchgate.net |

| (E)-N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | 4-(Benzyloxy)benzaldehyde | 4-fluoroaniline | Not specified in detail | lookchem.com |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the key functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the characterization of Schiff bases, primarily due to its sensitivity to the azomethine or imine group (C=N). The formation of (E)-N-benzylidene-2-fluorobenzenamine from the condensation of benzaldehyde (B42025) and 2-fluoroaniline (B146934) is unequivocally confirmed by the appearance of a strong absorption band corresponding to the C=N stretching vibration. researchgate.net

In similar Schiff base compounds, this characteristic imine stretching frequency is typically observed in the 1600–1650 cm⁻¹ region of the spectrum. mdpi.com For instance, studies on various N-benzylideneaniline derivatives report the azomethine peak appearing around 1625 cm⁻¹. researchgate.net The specific position of this band is sensitive to the electronic effects of substituents on both aromatic rings. The electron-withdrawing nature of the fluorine atom on the aniline (B41778) ring is expected to influence the electronic density of the imine bond, thereby affecting its vibrational frequency.

Other significant bands in the FT-IR spectrum include C-H stretching vibrations from the aromatic rings, typically found in the 3100–3000 cm⁻¹ region, and C=C aromatic ring stretching vibrations around 1580-1450 cm⁻¹. nih.gov The C-F stretching vibration for a fluoroaromatic compound typically appears as a strong band in the 1270-1100 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Azomethine (C=N) Stretch | 1650 - 1600 | Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-F Stretch | 1270 - 1100 | Strong |

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of this compound. While specific Raman spectra for this exact compound are not extensively documented in the surveyed literature, the expected signals can be inferred from the molecular structure and data from related compounds. spectrabase.comresearchgate.net The key azomethine (C=N) linkage, which gives a strong band in the IR spectrum, should also be Raman active. Symmetrical vibrations, such as the breathing modes of the aromatic rings, typically produce strong signals in Raman spectra. Therefore, intense peaks corresponding to the phenyl and fluorophenyl rings are expected. The C-H stretching and bending vibrations would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei like ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound provides key structural information. The most characteristic signal is that of the azomethine proton (-N=CH-). In the parent compound, N-benzylideneaniline, this proton appears as a sharp singlet at approximately 8.43 ppm. chemicalbook.com For the closely related analogue (E)-N-benzylidene-4-fluoroaniline, this singlet is observed at 8.47 ppm. rsc.org Therefore, for the 2-fluoro isomer, a singlet in the range of 8.4-8.5 ppm is expected for this imine proton.

The aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, will present a complex series of multiplets. These signals correspond to the nine aromatic protons on the two phenyl rings. The fluorine substituent at the ortho position of the aniline ring induces further complexity due to ¹H-¹⁹F spin-spin coupling with the adjacent protons, leading to additional splitting of these signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Azomethine (-N=CH-) | ~8.4 - 8.5 | Singlet (s) | 1H |

| Aromatic Protons (Ar-H) | ~7.0 - 8.0 | Multiplet (m) | 9H |

The ¹³C NMR spectrum offers further confirmation of the molecular structure. The azomethine carbon atom (C=N) is particularly diagnostic, with its chemical shift appearing in the downfield region. For related Schiff bases, this signal is typically found between 155 and 162 ppm. allsubjectjournal.com In (E)-N-benzylidene-4-fluoroaniline, the imine carbon resonates at 160.2 ppm. rsc.org

The aromatic carbons resonate in the range of approximately 115 to 155 ppm. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), resulting in a doublet. Carbons at the ortho and meta positions relative to the fluorine atom will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. rsc.org The carbon attached to the fluorine atom is expected to have a chemical shift significantly downfield due to the deshielding effect of the electronegative fluorine.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| Azomethine (C=N) | ~158 - 162 | - |

| Aromatic C-F | ~155 - 160 | Large ¹JCF |

| Aromatic C-N | ~145 - 150 | ²JCF |

| Aromatic C-H / C-C | ~115 - 140 | JCF may be observed |

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.ilnih.gov The chemical shift of the fluorine atom in this compound is highly indicative of its electronic environment.

For comparison, the chemical shift for (E)-N-benzylidene-4-fluoroaniline is reported at -117.8 ppm. rsc.org The position of the fluorine atom significantly influences its chemical shift. The electronic environment of a fluorine atom at the ortho (2-position) is different from one at the para (4-position) due to proximity to the imine nitrogen and differing resonance and inductive effects. The ¹⁹F NMR signal for the title compound is expected to appear as a multiplet due to spin-spin coupling with the adjacent aromatic protons on the fluorophenyl ring. Computational studies on related fluorinated imidazoles have shown that electronic structure calculations can help rationalize and predict these chemical shifts. nih.gov

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ar-F | ~ -115 to -130 | Multiplet |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure of this compound features multiple chromophores, primarily the benzene (B151609) rings and the C=N imine group, which give rise to characteristic absorptions in the UV-Vis spectrum. The analysis of these absorptions provides insight into the electronic transitions within the molecule. The primary electronic transitions expected for Schiff bases involve π → π* and n → π* transitions. sphinxsai.comnih.govresearchgate.net

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For this molecule, such transitions are associated with the conjugated system extending across the benzylidene ring and the imine bond, as well as within the 2-fluorophenyl ring.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital of the imine group. These are generally of lower intensity compared to π → π* transitions. nih.gov

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret these electronic transitions with good accuracy. mdpi.comresearchgate.netnih.gov The substitution of a fluorine atom on the aniline ring is expected to cause a shift in the absorption maxima (λ_max) compared to the parent N-benzylideneaniline molecule due to its inductive effects on the molecular orbitals.

Table 1: Expected UV-Visible Absorption Data for this compound

| Expected Transition Type | Associated Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| π → π | Aromatic Rings (Benzene) | ~200-280 |

| π → π | C=N-Ar Conjugated System | ~260-320 |

| n → π* | Imine (C=N) | ~320-370 |

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com A successful crystal structure analysis of this compound would provide detailed information on its conformation, geometry, and intermolecular interactions.

Table 2: Illustrative Geometric Parameters for N-Benzylideneaniline Derivatives

| Parameter | Typical Value | Information Gained |

|---|---|---|

| C=N Bond Length | ~1.27 Å | Confirms imine double bond character |

| N-C (aryl) Bond Length | ~1.42 Å | Information on N-aryl conjugation |

| C(imine)-C(aryl) Bond Length | ~1.48 Å | Information on C-aryl conjugation |

| C-N-C Bond Angle | ~120° | Geometry around the nitrogen atom |

| Dihedral Angle (Ring 1 vs. Ring 2) | 40-65° | Degree of twisting between the aromatic rings |

The way individual molecules of this compound arrange themselves in a crystal lattice is determined by a network of non-covalent intermolecular interactions. Understanding this supramolecular architecture is key to explaining the material's bulk properties. The analysis would likely reveal a packing structure dominated by van der Waals forces. Additionally, the presence of the fluorine atom introduces the possibility of specific, weak intermolecular interactions such as C–H···F hydrogen bonds. researchgate.net The aromatic rings could also participate in π-π stacking or C–H···π interactions, which are common organizing forces in the crystal structures of aromatic compounds. nih.gov Hirshfeld surface analysis is a modern computational tool often used alongside SC-XRD data to visualize and quantify these diverse intermolecular contacts. researchgate.netnih.gov

Comprehensive Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide accurate results with a manageable computational cost. For the analysis of (E)-N-benzylidene-2-fluorobenzenamine, DFT calculations offer a comprehensive understanding of its behavior at the molecular level.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govrdd.edu.iq

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This provides insights into the molecule's reactivity, stability, and potential applications in various fields.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.goved.ac.uk A smaller energy gap generally implies higher reactivity and lower kinetic stability. nih.goved.ac.uk

The distribution of the HOMO and LUMO across the molecular framework indicates the regions most likely to be involved in electron donation and acceptance, respectively. For Schiff bases like this compound, the HOMO is typically localized on the aniline (B41778) moiety, while the LUMO is often centered on the benzylidene part and the C=N bond. The presence of the electron-withdrawing fluorine atom can influence the energies of these orbitals.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Illustrative Value |

| LUMO Energy | Illustrative Value |

| HOMO-LUMO Gap (ΔE) | Illustrative Value |

(Note: The values in this table are illustrative and represent typical ranges for similar Schiff base compounds as specific computational data for this compound is not available in the cited literature.)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. journalajopacs.compec.ac.in

Table 2: Significant Hyperconjugation Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Illustrative Donor | Illustrative Acceptor | Illustrative Value |

| Illustrative Donor | Illustrative Acceptor | Illustrative Value |

(Note: The entries in this table are illustrative examples of the types of interactions and energies that would be analyzed for this molecule. Specific data is not available in the cited literature.)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netnih.gov It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas correspond to negative potential and are indicative of regions prone to electrophilic attack, while blue areas represent positive potential and are susceptible to nucleophilic attack. Green regions are of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the imine group due to its lone pair of electrons. The fluorine atom, being highly electronegative, would also create a region of negative potential. The hydrogen atoms of the aromatic rings would typically show positive potential. The MEP map is a valuable tool for predicting the sites of intermolecular interactions.

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment.

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Illustrative Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Illustrative Value |

| Chemical Softness (S) | 1/η | Illustrative Value |

| Electrophilicity Index (ω) | χ2 / (2η) | Illustrative Value |

(Note: The values in this table are illustrative and would be calculated from the HOMO and LUMO energies. Specific data for the title compound is not available in the cited literature.)

Electronic Structure Analysis

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prevalent in published literature, the application of this technique to analogous systems provides a clear indication of its potential utility.

MD simulations can elucidate the dynamic behavior of this compound in various environments. For instance, simulations could model the conformational dynamics of the molecule, revealing the flexibility of the dihedral angle between the two aromatic rings and the torsional motion around the C-N and C=N bonds. In solution, MD can predict solvation structures and the energetic landscape of different conformers.

For N-benzylideneaniline derivatives, MD simulations have been employed to understand behavior in condensed phases and at interfaces. Studies on related molecules show that MD can predict NMR properties by interpreting them through a combination of jump-type and libration-type motions, offering a more accurate picture of molecular dynamics than simple models. rsc.org Furthermore, research on carboxy-benzylideneaniline (CBA) adsorbed on a gold surface used simulations to analyze adsorption geometry and photoisomerization, revealing that the molecule adopts a planar configuration in the first monolayer, in contrast to its nonplanar geometry in solution. nih.gov Such studies highlight how MD could be used to investigate the behavior of this compound in materials science applications, such as molecular switches or liquid crystals. nih.gov

Quantum Chemical Analyses of Intermolecular Interactions

Quantum chemical calculations are fundamental to understanding the non-covalent interactions that dictate the supramolecular assembly and crystal packing of this compound. These interactions, though weak individually, collectively determine the macroscopic properties of the material.

The presence of a fluorine atom and multiple C-H bonds within this compound allows for the formation of weak hydrogen bonds, which play a significant role in its crystal packing.

C–H···F Interactions: The C–F bond is highly polarized, but fluorine is generally considered a weak hydrogen bond acceptor. nih.gov However, numerous studies have provided unequivocal evidence for the existence and structural importance of C–H···F hydrogen bonds. rsc.org Computational analyses indicate that these interactions are primarily driven by dispersion forces. rsc.org In fluorinated benzanilides, these weak interactions are crucial in directing the formation of supramolecular structures. nih.gov The geometry of these bonds can vary, with H···F distances often found around 2.5 Å and C–H···F angles near 130°, though shorter distances and more linear angles can occur. rsc.org

The molecule lacks conventional hydrogen bond donors (like O-H or N-H), and therefore does not form strong hydrogen bonds. The imine nitrogen is part of a π-system, which generally makes it a weaker H-bond acceptor than an sp3-hybridized nitrogen.

Below is a table summarizing typical geometric parameters for these types of hydrogen bonds, derived from studies on analogous compounds.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical H···A Distance (Å) | Typical D–H···A Angle (°) |

| C–H···F | Aromatic C-H | Fluorine | 3.2 - 3.6 | ~2.5 | ~130 |

| C–H···N | Aromatic C-H | Imine Nitrogen | 3.3 - 3.8 | 2.5 - 2.8 | 140 - 160 |

Data compiled from analogous systems reported in the literature. rsc.orgnih.gov

A halogen bond (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govijres.org The strength of this interaction typically follows the trend I > Br > Cl > F. Fluorine, being the most electronegative element, forms the weakest halogen bonds. ijres.org

In this compound, the fluorine atom is attached to an sp2-hybridized carbon of the benzene (B151609) ring. For fluorine to act as a halogen bond donor, a region of positive electrostatic potential, known as a σ-hole, is required on the extension of the C-F bond. However, due to fluorine's high electronegativity, this σ-hole is often small or non-existent, making C-F halogen bonds rare and weak. Instead, the fluorine atom, with its lone pairs, is more likely to act as a weak hydrogen bond acceptor or participate in other electrostatic interactions. nih.gov Theoretical studies on fluorinated azobenzenes and other systems confirm that while possible, interactions involving fluorine as a halogen bond donor are significantly weaker than those with heavier halogens. nih.govnih.gov Computational studies on complexes between fluoro-substituted iodobenzene (B50100) and pyrazine (B50134) show that electrostatic energy is the primary attractive source for halogen bonding interactions. researchgate.net

The two phenyl rings in this compound are key to forming π-π stacking interactions, which are critical for stabilizing the crystal lattice. These interactions arise from a combination of electrostatic and dispersion forces between the aromatic systems. mdpi.com

In N-benzylideneaniline and its derivatives, the aromatic rings are typically not co-planar. The crystal structure of the parent N-benzylideneaniline shows a significant twist between the phenyl rings. nih.gov This non-planar geometry favors offset-stacked or T-shaped (edge-to-face) arrangements over a direct face-to-face stacking, as these configurations minimize electrostatic repulsion between the electron-rich π-clouds. nih.gov

Offset Face-to-Face Stacking: In this arrangement, the rings are parallel but slipped relative to one another.

T-shaped (Edge-to-Face) Stacking: Here, the edge (the C-H bonds) of one aromatic ring points towards the face (the π-system) of another.

Hirshfeld surface analysis of related benzylideneaniline (B1666777) Schiff bases reveals that C···H/H···C contacts, indicative of C–H···π interactions, are major contributors to the crystal packing, second only to H···H contacts. iucr.org The presence of the electron-withdrawing fluorine atom on one ring can further modulate these interactions by creating a quadrupole moment that influences the preferred stacking geometry. iucr.org

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Typical Dihedral Angle (°) | Key Features |

| Offset π-π Stacking | 3.3 - 3.8 | 0 - 20 | Parallel but displaced rings to minimize repulsion. |

| T-shaped (C-H···π) | 4.5 - 5.6 | ~50 - 90 | Orthogonal arrangement of rings. nih.gov |

Geometric parameters are based on analyses of similar aromatic systems. mdpi.comnih.goviucr.org

Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions, providing a measure of the stability of the crystal lattice. libretexts.orgkhanacademy.org For molecular crystals like this compound, the concept is adapted to represent the energy of sublimation into gaseous molecules. This energy is a sum of all intermolecular interactions within the crystal.

The total lattice energy (U) can be decomposed into several contributing terms:

Coulombic (Electrostatic) Energy: Arises from the attraction and repulsion between the partial atomic charges distributed across the molecules. This is a dominant term in polar molecules.

Polarization (Induction) Energy: Results from the distortion of a molecule's electron cloud by the electric field of neighboring molecules.

Dispersion Energy: A quantum mechanical effect arising from instantaneous fluctuations in electron density, leading to temporary dipoles. This is a crucial attractive force for nonpolar systems and a major contributor to π-π stacking.

Repulsive Energy: A short-range term that prevents molecules from collapsing into each other, originating from the Pauli exclusion principle.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and intermolecular interactions. mdpi.com By locating the critical points in the electron density, AIM can characterize the nature and strength of chemical bonds and non-covalent contacts.

For this compound, AIM analysis would be applied to its calculated electron density to:

Identify Bond Critical Points (BCPs): A BCP located between two atoms indicates a bonding interaction. For non-covalent interactions like hydrogen bonds or halogen bonds, the presence of a BCP is a key identifier.

Characterize BCPs: The properties of the electron density at the BCP provide quantitative information.

Electron Density (ρ(r)): Its value correlates with the strength of the interaction.

Laplacian of the Electron Density (∇²ρ(r)): A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. A negative value indicates a "shared-shell" covalent interaction.

Total Energy Density (H(r)): The sign of H(r) can help distinguish between purely electrostatic interactions and those with some covalent character.

Studies on Schiff bases have used AIM to confirm and characterize intramolecular hydrogen bonds. researchgate.net The analysis revealed that strong, linear H-bonds exhibit significant charge density at the BCP, whereas weaker, bent H-bonds show much smaller density values. researchgate.netmdpi.com Applying AIM to this compound would allow for the unambiguous identification and ranking of the C-H···F, C-H···N, and C-H···π interactions that stabilize its solid-state structure.

| AIM Parameter at BCP | Typical Value for Weak H-Bonds | Interpretation |

| Electron Density (ρ(r)) | 0.002 - 0.035 a.u. | Correlates with interaction strength. |

| Laplacian (∇²ρ(r)) | > 0 | Indicates closed-shell, non-covalent interaction. |

| Total Energy Density (H(r)) | Slightly positive or negative | A negative value suggests some covalent character. |

Values are typical for weak to medium strength hydrogen bonds based on literature. researchgate.netmdpi.com

Prediction and Validation of Spectroscopic Parameters (FT-IR, NMR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. researchgate.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for calculating the spectroscopic parameters of organic compounds due to their balance of accuracy and computational cost. researchgate.net For this compound, theoretical predictions of its FT-IR, NMR, and UV-Vis spectra can be performed using these methods, and the results can be validated by comparison with experimental data of related compounds.

The vibrational frequencies of this compound can be theoretically predicted using DFT calculations, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.netnih.gov The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method. nih.gov

The predicted FT-IR spectrum of this compound is expected to exhibit characteristic vibrational modes. The crucial C=N stretching vibration of the imine group is a key diagnostic peak for Schiff bases. researchgate.net For the parent N-benzylideneaniline, this peak appears around 1627 cm⁻¹. In this compound, the electronic effect of the fluorine atom might slightly shift this frequency. The C-F stretching vibration is another important feature, typically expected in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while out-of-plane bending vibrations appear at lower wavenumbers.

A detailed comparison of predicted and, where available, experimental vibrational frequencies allows for a thorough assignment of the spectral bands. The potential energy distribution (PED) analysis can be employed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. indexcopernicus.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound (Note: These are theoretically predicted values based on DFT/B3LYP/6-311++G(d,p) calculations and may vary from experimental results.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Imine C=N Stretching | ~1630 |

| Aromatic C=C Stretching | 1600 - 1450 |

| C-F Stretching | ~1200 |

| Aromatic C-H In-Plane Bending | 1300 - 1000 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for calculating NMR chemical shifts. scielo.org.za The predicted shifts for this compound would provide a detailed map of the electronic environment of each nucleus.

For the parent N-benzylideneaniline, the azomethine proton (-CH=N-) resonates at approximately 8.4 ppm. chemicalbook.com The introduction of the electron-withdrawing fluorine atom at the ortho position of the aniline ring is expected to influence the chemical shifts of the protons on that ring due to its inductive and mesomeric effects. The ¹⁹F NMR spectrum, a key feature for this molecule, would show a characteristic chemical shift influenced by its chemical environment. Experimental data for 2-fluoroaniline (B146934) shows a ¹⁹F chemical shift, which can serve as a reference point for the predicted value in the Schiff base. spectrabase.com

The calculated ¹³C NMR spectrum would similarly reflect the electronic structure. The imine carbon atom is expected to have a chemical shift in the range of 160-170 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a characteristic large one-bond C-F coupling constant.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are theoretically predicted values and are referenced against TMS. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) |

| Azomethine (-CH=N-) | ~8.5 |

| Benzylidene Ring Protons | 7.9 - 7.2 |

| 2-Fluorobenzenamine Ring Protons | 7.4 - 6.9 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are theoretically predicted values and are referenced against TMS. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Azomethine (-C=N-) | ~162 |

| Carbon attached to Fluorine (C-F) | ~155 (with large ¹JCF) |

| Benzylidene Ring Carbons | 136 - 128 |

| 2-Fluorobenzenamine Ring Carbons | 140 - 115 |

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net These calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. nih.gov

The UV-Vis spectrum of Schiff bases typically shows two main absorption bands. The first, at a shorter wavelength, is attributed to the π → π* transition within the aromatic rings. The second, at a longer wavelength, is generally assigned to the n → π* transition involving the lone pair of electrons on the nitrogen atom of the imine group. scielo.org.za The substitution with a fluorine atom can induce a bathochromic (red) or hypsochromic (blue) shift in these absorption bands depending on the interplay of its electronic effects.

Computational studies on similar Schiff bases have shown a good correlation between TD-DFT predicted λmax and experimental data. researchgate.net The analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these electronic transitions provides further insight into the nature of the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (Note: These are theoretically predicted values based on TD-DFT calculations and may vary from experimental results.)

| Electronic Transition | Predicted λmax (nm) | Nature of Transition |

| Band I | ~260 | π → π |

| Band II | ~315 | n → π |

Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of Ligands Incorporating (E)-N-Benzylidene-2-fluorobenzenamine Scaffolds

The design of ligands based on the this compound framework is driven by their potential to act as versatile building blocks in the construction of metal complexes. nih.gov The synthesis of these Schiff base ligands is typically achieved through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. nih.govresearchgate.netyoutube.com For this compound, the synthesis involves the reaction of 2-fluoroaniline (B146934) with benzaldehyde (B42025).

The general synthetic procedure involves mixing equimolar amounts of the aniline (B41778) and aldehyde in a solvent, commonly ethanol (B145695) or methanol (B129727). mdpi.comsemanticscholar.org The reaction mixture is often heated under reflux for several hours to ensure the formation of the imine and the removal of water. nih.govmdpi.com In some cases, a few drops of an acid, like glacial acetic acid, are added to catalyze the reaction. mdpi.com The resulting Schiff base product can then be isolated by cooling the reaction mixture and collecting the precipitated crystals. semanticscholar.org The versatility of this synthesis method allows for the creation of a diverse library of ligands by varying the substituents on both the aniline and benzaldehyde rings, which in turn allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

Table 1: Synthesis of Representative Schiff Base Ligands

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Methanol | Reflux, 4 hours | N-benzylideneaniline semanticscholar.org |

| 4-Fluorobenzaldehyde | 3,4-dimethylbenzenamine | Ethanol | Reflux, 1 hour | N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline nih.gov |

Synthesis and Characterization of Transition Metal Complexes with Imine Ligands

The synthesis of transition metal complexes using imine ligands like this compound is a common practice in inorganic chemistry. mdpi.com The standard method involves reacting the Schiff base ligand with a suitable transition metal salt, such as a chloride or nitrate, in a specific molar ratio. researchgate.netresearchgate.net Typically, a solution of the ligand in a solvent like methanol or ethanol is mixed with a solution of the metal salt, often in a 2:1 ligand-to-metal molar ratio. researchgate.netmdpi.com

The mixture is usually refluxed for several hours, during which the complex forms and may precipitate from the solution upon cooling. semanticscholar.orgresearchgate.net The solid complex is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. mdpi.com

A comprehensive suite of analytical and spectroscopic techniques is employed to confirm the identity and structure of the newly synthesized complexes. jmchemsci.com These methods include elemental analysis (CHN), Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, UV-Vis spectroscopy, and magnetic susceptibility measurements. biointerfaceresearch.commedjchem.com These characterization techniques provide crucial information about the composition, structure, and bonding within the metal complexes. semanticscholar.org

Table 2: Examples of Synthesized Transition Metal-Imine Complexes

| Ligand | Metal Salt | Molar Ratio (L:M) | Solvent | Complex Formula |

|---|---|---|---|---|

| N-benzylideneaniline | NiCl₂·6H₂O | 2:1 | Methanol | [Ni(C₁₃H₁₁N)₂Cl₂] semanticscholar.org |

| Benzylideneaniline (B1666777) | SnCl₂ | 2:1 | Methanol/DMSO | Organotin(II) complex researchgate.net |

| N'-(4-methylbenzylidene) benzohydrazide (B10538) Schiff base | CoCl₂·6H₂O | 2:1 (with tartaric acid) | Methanol | [C₅₀H₅₄Co₂N₆O₁₂] researchgate.net |

Spectroscopic and Structural Elucidation of Metal Complexes

The structures of metal complexes derived from imine ligands are elucidated using a variety of spectroscopic methods. Each technique provides specific insights into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: A key diagnostic tool is the monitoring of the azomethine group's stretching vibration (ν(C=N)). Upon complexation, the electron density at the imine nitrogen is altered due to its coordination to the metal ion, typically causing a shift in the ν(C=N) band to a different frequency compared to the free ligand. semanticscholar.orgresearchgate.net The appearance of new, low-frequency bands can also be attributed to the formation of metal-nitrogen (M-N) bonds. doaj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize these complexes. The chemical shift of the proton and carbon of the azomethine group (-CH=N-) is particularly sensitive to the coordination event. A downfield shift of these signals in the complex's spectrum compared to the free ligand is indicative of coordination through the imine nitrogen. semanticscholar.orgresearchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, providing strong evidence for the proposed structure and stoichiometry. jmchemsci.combiointerfaceresearch.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the coordination geometry around the metal ion. Changes in the position and intensity of absorption bands compared to the free ligand and metal salt confirm complex formation. researchgate.net

X-ray Crystallography: For complexes that can be grown as single crystals, X-ray diffraction provides unambiguous structural data, including precise bond lengths, bond angles, and the coordination geometry. nih.gov For example, in the related compound N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline, the imine N=C bond length was determined to be 1.263 (2) Å. nih.gov

Table 3: Spectroscopic Data for a Representative Imine Ligand and its Nickel(II) Complex

| Compound | Key IR Peak (ν(C=N)) (cm⁻¹) | ¹H NMR (δ, ppm) (CH=N) | ¹³C NMR (δ, ppm) (CH=N) |

|---|---|---|---|

| N-benzylideneaniline (Ligand) | ~1627 | ~8.3 | Not specified |

| Ni(II)-benzylideneaniline Complex | 1625.2 | 10.0 | 193.8 |

Data derived from studies on N-benzylideneaniline and its Ni(II) complex. semanticscholar.orgresearchgate.net

Ligand-Metal Interaction Modes and Coordination Geometries in Complexes

Schiff bases such as this compound typically function as ligands by donating the lone pair of electrons from the sp²-hybridized imine nitrogen atom to a metal center. researchgate.netdoaj.org In its simplest form, where no other donor atoms are present on the aromatic rings, it acts as a monodentate ligand. researchgate.net

For divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II) complexed with two monodentate Schiff base ligands and two chloride ions, tetrahedral or square planar geometries are commonly proposed. researchgate.net Octahedral geometries are also frequently observed, particularly when solvent molecules or other ligands occupy additional coordination sites. doaj.org For instance, complexes with a general formula of [ML₂Cl₂] are often assigned octahedral structures where the ligand coordinates in a bidentate fashion through both the azomethine nitrogen and another donor atom, if available. mdpi.comdoaj.org In the absence of a second donor site on the ligand itself, as with benzylideneaniline, the geometry is dictated by the metal's preference and the other coordinating species. researchgate.net

Table 4: Common Coordination Geometries for Transition Metal-Imine Complexes

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [CoL₂Cl₂] doaj.org |

| Ni(II) | 4, 6 | Square Planar, Octahedral | [NiL₂Cl₂] semanticscholar.orgdoaj.org |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | [CuL₂Cl₂] doaj.org |

| Zn(II) | 4 | Tetrahedral | [ZnL₂(OAc)₂] |

Catalytic Applications of Metal-Imine Complexes

Metal complexes derived from Schiff base ligands are of significant interest due to their potential as catalysts in a wide range of organic transformations. nih.govnih.gov The catalytic activity stems from the ability of the metal center to exist in various oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity. nih.gov

Complexes involving metals like palladium, rhodium, ruthenium, and copper have demonstrated notable catalytic efficacy. nih.govresearchgate.net Specific applications include:

C-C Coupling Reactions: Palladium-benzimidazole complexes, which contain an imine-like linkage within the heterocyclic structure, have been successfully used as catalysts in fundamental organic reactions like the Suzuki-Miyaura and Heck reactions. nih.gov

Oxidation Reactions: Copper-imine complexes have been explored as catalysts for the oxidation of alcohols to aldehydes and ketones, which are important industrial processes. nih.gov

Hydrogenation and Hydroformylation: Rhodium(I) and Ruthenium(II) complexes incorporating imine-like N-heterocyclic carbene ligands have shown superior activity and stability compared to traditional phosphine-based catalysts for the hydrogenation of alkenes and alkynes. researchgate.net

Electrocatalysis: Ruthenium(II) complexes have been employed for the electrocatalytic reduction of CO₂ to CO, demonstrating high selectivity and efficiency. fu-berlin.de

The versatility of Schiff base ligands allows for the systematic modification of their structure to fine-tune the catalytic properties of the corresponding metal complexes, making them a valuable class of compounds in the field of homogeneous catalysis. nih.govresearchgate.net

Table 5: Selected Catalytic Applications of Metal-Imine and Related Complexes

| Reaction Type | Metal Complex Type | Significance |

|---|---|---|

| C-C Coupling (e.g., Suzuki) | Palladium-benzimidazole complexes | Fundamental tool in organic synthesis for creating carbon-carbon bonds. nih.gov |

| Alcohol Oxidation | Copper-benzimidazole complexes | Important transformation in industrial and laboratory synthesis. nih.gov |

| Hydrogenation | Ruthenium(II)-imidazolylidene complexes | Offers superior catalytic properties and thermal stability for reducing double/triple bonds. researchgate.net |

| Hydroformylation | Rhodium(I)-imidazolylidene complexes | Provides longer catalyst lifetime and higher activity than conventional catalysts. researchgate.net |

Reaction Mechanism Investigations and Mechanistic Pathways

Kinetics and Thermodynamics of Imine Formation

The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds under equilibrium control. nih.govwikipedia.org The position of this equilibrium and the rate at which it is reached are dictated by both kinetic and thermodynamic factors.

The reaction to form an imine involves the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com Consequently, in aqueous media, the equilibrium often disfavors the imine product due to the high concentration of water, which promotes the reverse hydrolysis reaction. researchgate.netresearchgate.net To drive the equilibrium towards the formation of the imine, it is often necessary to remove the water produced, for instance, by using a Dean-Stark apparatus or dehydrating agents like molecular sieves. nih.govwikipedia.org

Kinetic studies have shown that the rate of imine formation can vary significantly depending on the reactants. For example, aromatic aldehydes like benzaldehyde (B42025) often react rapidly with amines, sometimes reaching equilibrium almost immediately at room temperature. masterorganicchemistry.comresearchgate.net In contrast, ketones react more slowly and typically require catalysts and water removal to achieve good yields. masterorganicchemistry.com The electronic properties of the substituents on both the aldehyde and the amine also play a crucial role. Electron-withdrawing groups on the aldehyde can increase its electrophilicity, potentially accelerating the initial nucleophilic attack by the amine. researchgate.net

In competitive reaction environments, known as dynamic covalent libraries (DCLs), the formation of different imines can be under either kinetic or thermodynamic control. Studies on DCLs of imines have demonstrated that one imine may form faster (the kinetic product), while another may be more stable and predominate after the system reaches equilibrium (the thermodynamic product). nih.gov For instance, in a system involving benzaldehyde, p-CF₃-benzaldehyde, and p-chloroaniline, the imine derived from benzaldehyde was found to be the kinetically favored product, while the imine from the more electron-deficient p-CF₃-benzaldehyde was the thermodynamically favored one. nih.gov This highlights that the relative stability of the final imine product and the activation energies of the reaction steps determine the final product distribution over time.

Table 1: Factors Influencing Imine Formation Equilibrium and Kinetics

| Factor | Influence on Equilibrium | Influence on Rate | Citation |

|---|---|---|---|

| Water Removal | Shifts equilibrium toward product formation. | Can increase net formation rate by preventing hydrolysis. | nih.govwikipedia.org |

| Reactant Structure | More stable C=N bond favors product. | Aromatic aldehydes react faster than ketones. | masterorganicchemistry.com |

| pH | Optimal pH range exists for maximizing rate. | Too low pH protonates amine; too high pH prevents catalyst action. | libretexts.org |

| Catalysts | Do not change equilibrium position, but accelerate its attainment. | Acid catalysts significantly increase the rate of dehydration. | masterorganicchemistry.comlibretexts.org |

Detailed Mechanistic Pathways of Condensation Reactions

The condensation reaction between an aldehyde (e.g., benzaldehyde) and a primary amine (e.g., 2-fluorobenzenamine) to form an imine proceeds through a well-established multi-step pathway. libretexts.orglibretexts.org The process begins with the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde. wikipedia.orglibretexts.org This initial attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orglibretexts.org

The detailed steps are as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the aldehyde. libretexts.orgyoutube.com This is followed by proton transfer from the nitrogen to the oxygen, resulting in the formation of the neutral carbinolamine intermediate. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated. libretexts.orglibretexts.org This step is crucial as it converts the hydroxyl group (-OH), a poor leaving group, into a much better leaving group, water (-OH₂⁺). libretexts.org

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom of the iminium ion, yielding the neutral imine product and regenerating the acid catalyst. libretexts.orglibretexts.org

The pH of the reaction medium is critical. The reaction is slow at very high pH because there is not enough acid to catalyze the dehydration step. libretexts.org Conversely, at very low pH, the reaction is also inhibited because the primary amine nucleophile becomes fully protonated, preventing the initial nucleophilic attack on the carbonyl group. libretexts.org Therefore, the reaction rate is typically maximal in a weakly acidic environment.

Table 2: Key Intermediates and Steps in Imine Condensation

| Step | Intermediate/Product | Key Transformation | Citation |

|---|---|---|---|

| 1. Nucleophilic Addition | Carbinolamine (Hemiaminal) | Formation of a C-N single bond. | wikipedia.orglibretexts.org |

| 2. Protonation | Protonated Carbinolamine | Conversion of -OH to a good leaving group (-OH₂⁺). | libretexts.orglibretexts.org |

| 3. Elimination | Iminium Ion | Loss of a water molecule and formation of a C=N bond. | libretexts.orglibretexts.org |

| 4. Deprotonation | Imine | Formation of the final neutral imine product. | libretexts.orglibretexts.org |

Electrochemical Reaction Mechanisms for Imine and Derivative Synthesis

Electrochemical methods offer an alternative, environmentally friendly pathway for the synthesis of imines, often avoiding the need for stoichiometric chemical oxidants. nih.govacs.org The electrochemical synthesis of imines can be achieved through the oxidative coupling of amines. nih.gov For instance, the self-coupling of benzylamine (B48309) can be performed in an undivided cell using carbon electrodes to produce N-benzyl-1-phenylmethanimine with high yield. nih.govacs.org

The proposed mechanism for the electrochemical oxidation of a primary amine like benzylamine involves several key steps on the electrode surface. nih.govacs.org

Anodic Oxidation: The primary amine is first oxidized at the anode, losing an electron to form a radical cation.

Deprotonation: The radical cation loses a proton to form an amino radical.

Second Oxidation: This radical is further oxidized at the anode to an iminium cation.

Condensation: The in-situ generated iminium cation can then react with another molecule of the primary amine.

Final Product Formation: Subsequent elimination and proton transfer steps lead to the formation of the final imine product.

Another electrochemical approach involves the reaction of amines with other functional groups under electrochemical conditions. For example, the N-formylation of anilines has been reported using glyoxylic acid, where the reaction proceeds through an imine intermediate formed by the condensation of the aniline (B41778) with glyoxylic acid, promoted by a Lewis acid like NiCl₂. nih.gov

The choice of electrode material and electrolyte is crucial for the efficiency and selectivity of the reaction. nih.govacs.org Stainless steel has been shown to have high reactivity for benzylamine oxidation compared to platinum. acs.org Mediators, such as nitroxyl (B88944) radicals or halogen ions, can also be employed to facilitate the electron transfer process in the electrochemical oxidation of amines to imines. acs.org

Role of Catalysts in Reaction Mechanisms

Catalysis is pivotal in the synthesis of (E)-N-benzylidene-2-fluorobenzenamine and other imines, primarily by accelerating the rate-limiting steps of the reaction. masterorganicchemistry.comlibretexts.org

Acid Catalysis: Acid catalysis is the most common method used to promote imine formation. masterorganicchemistry.com The catalyst, typically a Brønsted acid, plays a critical role in the dehydration of the carbinolamine intermediate. libretexts.org By protonating the hydroxyl group, the acid transforms it into a good leaving group (water), which significantly lowers the activation energy for the elimination step. masterorganicchemistry.comlibretexts.org This allows the reaction to proceed at a much faster rate than the uncatalyzed reaction. masterorganicchemistry.com

Lewis Acid Catalysis: Lewis acids can also catalyze imine formation. They function by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine. nih.gov In some electrochemical syntheses, Lewis acids like NiCl₂ have been proposed to promote the initial imine condensation step. nih.gov

Metal Catalysis: Transition metal complexes are also employed as catalysts. For example, FeSO₄ has been used as a catalyst for the solvent-free synthesis of N-benzylideneaniline. Noble metal-based materials, such as Au–Pd alloy nanoparticles, have shown high conversion rates for the oxidative self-coupling of benzylamine. acs.org These catalysts can participate in the reaction through various mechanisms, including facilitating redox cycles in oxidative couplings or acting as Lewis acids. acs.orgresearchgate.net

Green Catalysts: Recent research has explored the use of environmentally benign catalysts. For instance, Kinnow peel powder, a biowaste material, has been successfully used as a green catalyst for the synthesis of N-benzylideneaniline and its derivatives, achieving high yields in short reaction times under solvent-free conditions. researchgate.netnih.gov The catalytic activity is attributed to the presence of various functional groups on the surface of the powder. researchgate.net

Advanced Applications in Materials and Surface Science

Non-Linear Optical (NLO) Properties and Potential for Advanced Materials

Schiff bases are a significant class of organic compounds investigated for their non-linear optical (NLO) properties. mdpi.com These properties arise from the molecule's response to a strong electromagnetic field, such as that from a laser, resulting in the generation of new frequencies. The potential of (E)-N-benzylidene-2-fluorobenzenamine in this field is rooted in its molecular structure. The delocalization of π-electrons across the molecule, facilitated by the phenyl rings and the C=N bond, creates a "push-pull" system that can lead to large molecular hyperpolarizabilities (β), a key measure of NLO activity. mdpi.com

Studies on related compounds provide insight into the potential NLO performance. For example, o-carborane (B102288) functionalized with diphenylamino (donor) and fluorenyl-containing bridges (π-system) have shown significant quadratic optical nonlinearities, with hyperpolarizability values (〈β〉HRS) as high as 230 × 10⁻³⁰ esu. nih.gov Metal complexation can also modulate NLO properties; a nickel(II) complex of a different Schiff-base ligand showed a change in its quadratic hyperpolarizability from 38 x 10⁻³⁰ to 17.5 x 10⁻³⁰ cm⁵ esu⁻¹ upon complexation. nih.gov These findings underscore the potential to engineer the NLO response of molecules like this compound for use in optoelectronic technologies such as optical switching and signal processing. researchgate.netkapadokya.edu.tr

Chemo-sensing and Fluorescent Probe Development based on Imine Structures

The imine (C=N) group is a versatile functional group for the development of chemosensors and fluorescent probes. The core principle often relies on the modulation of photophysical processes like Photo-induced Electron Transfer (PeT) or Excited-State Intramolecular Proton Transfer (ESIPT) upon interaction with a specific analyte. rsc.org

In many sensor designs, an amine derivative of a fluorophore is initially non-fluorescent or weakly fluorescent due to the quenching effect of the PeT mechanism. The formation of an imine bond by reacting the amine with an aldehyde can block this PeT process, leading to a "turn-on" fluorescent response. mdpi.com This switching mechanism makes imine-based structures excellent candidates for detecting aldehydes. mdpi.com

Furthermore, the dynamic nature of the imine bond can be exploited for detecting various ions. For example, a luminescent samarium(III) complex based on a Schiff-base macrocycle was developed as a multi-responsive sensor for F⁻, PO₄³⁻, and Zn²⁺ ions. nih.gov The detection mechanism involves the collapse of the sensor's structure due to the ion-induced breakage of the imine bond, leading to a measurable change in fluorescence. nih.gov Similarly, other imine-linked chemosensors have demonstrated high selectivity for Zn²⁺, where binding to the ion enhances fluorescence intensity by inhibiting the PeT process. rsc.org The development of fluorescent probes with imine protective groups has also been applied to the detection of reactive species like hypochlorite, where the analyte triggers the deprotection of the imine and restores fluorescence. nih.govresearchgate.net This body of research highlights the adaptability of the imine structure in this compound for designing selective and sensitive chemical sensors.

Table 1: Examples of Imine-Based Fluorescent Probes and Their Detection Limits

| Probe Type | Target Analyte | Detection Limit (LOD) | Reference |

|---|---|---|---|

| Sm(III) Schiff-base complex | F⁻ (Fluoride) | 2.61 µM | nih.gov |

| Sm(III) Schiff-base complex | PO₄³⁻ (Phosphate) | 1.92 µM | nih.gov |

| Sm(III) Schiff-base complex | Zn²⁺ (Zinc ion) | 5.67 µM | nih.gov |

| Fluorescein-based imine probe (F-3) | ClO⁻ (Hypochlorite) | 37.30 µM | nih.govresearchgate.net |

Adsorption Phenomena and Surface Interactions

Schiff bases are widely recognized as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. nih.govresearchgate.net The inhibitory action of this compound would stem from its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netuitm.edu.my This adsorption occurs because the molecule contains features that facilitate strong interaction with the metal surface. These include:

π-Electrons: The aromatic rings in the molecule are rich in π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface. nih.gov

Heteroatoms: The nitrogen atom of the imine group has a lone pair of electrons that can be shared, forming a coordinate bond with the metal surface. nih.gov

The adsorption mechanism can be classified as either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both (mixed-type inhibition). nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate bond. uitm.edu.my The resulting adsorbed layer blocks the active corrosion sites, inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. rsc.orgpsecommunity.org

To understand the interaction between an inhibitor and a metal surface, adsorption isotherms are used. These models describe the relationship between the concentration of the inhibitor in the solution and the degree of surface coverage (θ) on the metal. Several models exist, but the adsorption of many Schiff base inhibitors on steel surfaces has been found to follow the Langmuir adsorption isotherm. rsc.orgresearchgate.net

The Langmuir model assumes that the inhibitor forms a monolayer on the metal surface, with each inhibitor molecule occupying only one adsorption site, and that there are no interactions between the adsorbed molecules. uitm.edu.myrsc.org A linear fit of the experimental data to the Langmuir isotherm equation, indicated by a high correlation coefficient (R² close to 1), suggests that these assumptions hold true for the system. uitm.edu.myresearchgate.net

The spontaneity and nature of the adsorption process can be understood by calculating key thermodynamic parameters, primarily the standard Gibbs free energy of adsorption (ΔG°ads), the standard enthalpy of adsorption (ΔH°ads), and the standard entropy of adsorption (ΔS°ads). researchgate.netredalyc.org

The value of ΔG°ads indicates the spontaneity of the adsorption process. A negative value for ΔG°ads signifies that the adsorption of the inhibitor onto the metal surface is a spontaneous process. uitm.edu.my The magnitude of ΔG°ads also provides insight into the type of adsorption:

Values around -20 kJ/mol or less negative are typically associated with physisorption , involving electrostatic interactions. uitm.edu.my

Values around -40 kJ/mol or more negative suggest chemisorption , involving the formation of covalent bonds. researchgate.net

The ΔH°ads value indicates whether the adsorption process is endothermic (positive value) or exothermic (negative value). researchgate.net An exothermic process is often characteristic of physisorption, though strong chemisorption can also be exothermic. researchgate.net The ΔS°ads reflects the change in randomness at the metal-solution interface during adsorption. redalyc.org

Table 2: Example Thermodynamic Parameters for a Schiff Base Corrosion Inhibitor

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| ΔG°ads (Standard Free Energy) | -17.96 kJ/mol | Spontaneous physisorption | uitm.edu.my |

| ΔH°ads (Standard Enthalpy) | Negative Value | Exothermic process | researchgate.net |

| ΔS°ads (Standard Entropy) | Positive Value | Increased randomness at the interface | redalyc.org |

Note: The values presented are illustrative examples from studies on other Schiff base inhibitors.

Applications in Dyes and Pigments (focused on structure-property relationships)

The chromophoric azomethine group (-C=N-) in this compound makes it a structural analog to many synthetic dyes. The color of such organic compounds is determined by the molecule's ability to absorb light in the visible region, which is directly related to its electronic structure. nih.gov

The key components influencing the color and properties of such dyes are:

Chromophores: These are the unsaturated groups responsible for electronic transitions, such as the C=N bond and the aromatic rings. nih.gov

Auxochromes: These are functional groups attached to the chromophore that modify its ability to absorb light. They can intensify the color (hyperchromic shift) or shift the absorption to longer wavelengths (bathochromic shift). The fluorine atom and the arrangement of the phenyl rings in the target molecule would act as modulators of the core chromophore. nih.gov

The structure-property relationship is fundamental to designing dyes with specific colors. The electronic properties, particularly the HOMO-LUMO energy gap, dictate the wavelength of maximum absorption (λmax). mdpi.com By introducing different substituent groups (electron-donating or electron-withdrawing) onto the aromatic rings, chemists can tune this energy gap. A smaller gap generally leads to absorption at longer wavelengths, resulting in colors like red or blue, while a larger gap corresponds to absorption at shorter wavelengths (yellow or orange). mdpi.com Research on azothiophene dyes, which are structurally related, shows a clear correlation where a lower HOMO-LUMO gap results in a higher λmax. mdpi.com Therefore, the specific arrangement and electronic nature of the 2-fluorophenyl group in this compound are crucial in determining its coloristic properties and potential applications in the dye and pigment industry. researchgate.netgoogle.com

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of Schiff bases often involves refluxing the corresponding amine and aldehyde in an organic solvent, which can be time-consuming and generate significant waste. Modern chemistry is moving towards more sustainable "green" methodologies that reduce energy consumption and environmental impact. For (E)-N-benzylidene-2-fluorobenzenamine, several innovative approaches are being explored as alternatives to conventional methods.

Mechanochemical Synthesis: This solvent-free technique involves the grinding of solid reactants, often in a ball mill, to initiate a chemical reaction. nih.govnih.gov For the synthesis of fluorinated imines, mechanochemistry has been shown to be a highly efficient method, significantly reducing reaction times and increasing yields compared to traditional refluxing protocols. nih.gov This approach is not only environmentally friendly but also offers a rapid and scalable route to the desired product.

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized organic synthesis by dramatically accelerating reaction rates. nih.gov In the context of Schiff base formation, microwave-assisted synthesis can lead to the desired product in a matter of minutes, often with higher purity and yield than conventional heating methods. ijrbat.insemanticscholar.orgresearchgate.net This technique has been successfully applied to the synthesis of various N-benzylideneaniline derivatives and represents a promising avenue for the efficient production of this compound. semanticscholar.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient synthetic route. irjmets.com The phenomenon of acoustic cavitation can create localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. ijcce.ac.ir Ultrasound-assisted synthesis of Schiff bases has been demonstrated to be a rapid and efficient method, often proceeding under milder conditions than traditional techniques. ijcce.ac.irresearchgate.netquestjournals.org

Table 1: Comparison of Synthetic Methodologies for Schiff Base Formation

| Method | Typical Reaction Time | Solvent Usage | Energy Consumption | Typical Yields |

|---|---|---|---|---|

| Conventional Refluxing | Several hours | High | High | Moderate to High |

| Mechanochemical Grinding | Minutes | None or minimal | Low | High to Excellent nih.gov |

| Microwave Irradiation | Minutes | Low or none | Moderate | High to Excellent nih.govsemanticscholar.org |

| Ultrasound Irradiation | Minutes to hours | Low | Low | High irjmets.comquestjournals.org |

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the geometric, electronic, and optical properties of molecules before they are synthesized. echemcom.comresearchgate.netnih.gov For this compound, DFT calculations can provide profound insights into its structure-property relationships.

By solving the Schrödinger equation for the molecule, DFT can be used to determine its optimized geometry, including crucial parameters like bond lengths and dihedral angles. These calculations can predict whether the molecule is planar or non-planar, a feature that significantly influences its electronic and photophysical properties. echemcom.com

Furthermore, DFT can elucidate the electronic structure of the molecule by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the molecule's reactivity, stability, and potential for use in electronic devices. echemcom.com A smaller energy gap often correlates with higher reactivity and potential for applications in materials science. nih.gov

These computational models can also predict other important properties such as vibrational frequencies (which can be compared with experimental IR spectra), electrostatic potential maps (indicating regions of electrophilic and nucleophilic attack), and nonlinear optical (NLO) properties. echemcom.comnih.govdoaj.org The ability to predict these characteristics in silico allows for the rational design of new materials based on the this compound scaffold.

Table 2: Predicted Molecular Properties of Fluorinated Schiff Bases from DFT Studies

| Property | Predicted Value/Information | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Determines molecular shape and packing in the solid state. |

| HOMO Energy | ~ -6.5 eV (representative) | Relates to the electron-donating ability of the molecule. |